molecular formula C7H4BrF3OS B13554072 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one

3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13554072
M. Wt: 273.07 g/mol
InChI Key: RUVPNRXPCAZALP-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a brominated thiophene ring and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The brominated thiophene ring and the trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C7H4BrF3OS

Molecular Weight

273.07 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C7H4BrF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2H,3H2

InChI Key

RUVPNRXPCAZALP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)C(F)(F)F

Origin of Product

United States

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